1-Cyclohexenylacetonitrile
Overview
Description
1-Cyclohexenylacetonitrile is an organic compound with the molecular formula C8H11N. It is also known by other names such as cyclohexenylacetonitrile and 1-cyclohexen-1-ylacetonitrile . This compound is characterized by a cyclohexene ring attached to an acetonitrile group, making it a versatile intermediate in organic synthesis.
Preparation Methods
1-Cyclohexenylacetonitrile can be synthesized through various methods:
Decarboxylation of Cyclohexylidenecyanoacetic Acid: This method involves the removal of a carboxyl group from cyclohexylidenecyanoacetic acid.
Dehydration of 1-Cyclohexenylacetamide: This process involves the removal of water from 1-cyclohexenylacetamide.
Condensation Reactions:
Chemical Reactions Analysis
1-Cyclohexenylacetonitrile undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized to form cyclohexene-1-carboxylic acid.
Reduction: Reduction reactions can convert 1-cyclohexene-1-acetonitrile to 1-cyclohexeneethylamine.
Substitution: It can undergo substitution reactions to form different derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as piperidine, sodium ethoxide, and ammonium acetate.
Scientific Research Applications
1-Cyclohexenylacetonitrile has several applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide.
Biology: It is used in the preparation of various biologically active compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cyclohexene-1-acetonitrile involves its interaction with various molecular targets and pathways. For example, in reduction reactions, it interacts with reducing agents to form amines . The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
1-Cyclohexenylacetonitrile can be compared with other similar compounds such as:
Cyclohexaneacetonitrile: This compound lacks the double bond present in 1-cyclohexene-1-acetonitrile, making it less reactive in certain types of reactions.
Cyclohexenylacetonitrile: This is another name for 1-cyclohexene-1-acetonitrile, highlighting its structural similarity.
Cyclohexylidenecyanoacetic Acid: This compound is a precursor in the synthesis of 1-cyclohexene-1-acetonitrile.
The uniqueness of 1-cyclohexene-1-acetonitrile lies in its ability to undergo a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(cyclohexen-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h4H,1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEXEQFKIPJKJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064536 | |
Record name | 1-Cyclohexene-1-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6975-71-9 | |
Record name | 1-Cyclohexene-1-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6975-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclohexene-1-acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006975719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclohexene-1-acetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21642 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Cyclohexene-1-acetonitrile | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Cyclohexene-1-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohex-1-ene-1-acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.487 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-CYCLOHEXENE-1-ACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7P4K7ULM7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 1-Cyclohexenylacetonitrile?
A1: Two main synthetic approaches for this compound are highlighted in the research:
Q2: Are there any known biological activities associated with this compound or its derivatives?
A: Research suggests that this compound derivatives may possess cytotoxic properties. A study identified a novel nitrile derivative, 3α,4β-dihydroxy-6-oxo-1-cyclohexene-1-acetonitrile, isolated from the Aquilegia ecalcarata plant. This compound, along with a newly discovered alkaloid, exhibited cytotoxic activity against specific cancer cell lines (GLC-82 and HCT) in vitro. []
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